molecular formula C16H19NO4 B12464822 2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol

2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol

Cat. No.: B12464822
M. Wt: 289.33 g/mol
InChI Key: VJILFEGOWCJNIK-UHFFFAOYSA-N
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Description

Dihydrolycorine is a naturally occurring alkaloid derived from the plant Lycoris radiata. It is a derivative of lycorine, which is known for its various pharmacological properties. Dihydrolycorine has gained attention due to its potential therapeutic applications, particularly in the treatment of cardiac fibrosis and dysfunction following myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrolycorine is typically synthesized through the hydrogenation of lycorine. The process involves the reduction of lycorine using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in lycorine, resulting in the formation of dihydrolycorine .

Industrial Production Methods

Industrial production of dihydrolycorine follows similar synthetic routes but on a larger scale. The process involves the extraction of lycorine from the bulbs of Lycoris radiata, followed by its hydrogenation to produce dihydrolycorine. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydrolycorine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dihydrolycorine exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of protein synthesis in eukaryotic cells by inhibiting the peptide bond formation step. Additionally, dihydrolycorine downregulates the expression of fibrotic genes and apoptosis-related genes, thereby preventing adverse cardiac remodeling following myocardial infarction .

Comparison with Similar Compounds

Dihydrolycorine is structurally similar to other alkaloids derived from Lycoris radiata, such as lycorine and galanthamine. it has distinct pharmacological properties that set it apart:

Dihydrolycorine’s unique combination of cardiovascular protection, neuroprotection, and antihypertensive effects makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJILFEGOWCJNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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